An In-depth Technical Guide to the Chemical Properties of Matricin
An In-depth Technical Guide to the Chemical Properties of Matricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matricin is a naturally occurring sesquiterpene lactone found predominantly in the flowers of German chamomile (Matricaria recutita L.).[1] It is a colorless compound that has garnered significant interest in the scientific community for its biological activities, most notably its anti-inflammatory properties.[1][2] Matricin itself is considered a prodrug; it is converted into the biologically active chamazulene and chamazulene carboxylic acid under certain conditions, such as steam distillation or upon oral ingestion and contact with gastric fluid.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties of Matricin, including its structure, stability, and biosynthetic pathway, as well as detailing its known interactions with key signaling pathways.
Chemical and Physical Properties
Matricin is a crystalline substance with a defined molecular structure and specific physicochemical properties.[5] These properties are crucial for its extraction, purification, and formulation in research and potential therapeutic applications.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₂₂O₅ | [3][6][7][8] |
| Molecular Weight | 306.4 g/mol | [1][6][9] |
| IUPAC Name | [(3S,3aR,4S,9R,9aS,9bS)-9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] acetate | [7] |
| CAS Number | 29041-35-8 | [1][3][6] |
| Appearance | Colorless, crystalline substance | [1][5][6] |
| Melting Point | 158-160 °C (with decomposition) | [8][9] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [6] |
| Stability | Stable at -30°C.[6] In neutral media, it is relatively stable even with prolonged heating.[1] Decomposition begins in faintly acidic solutions at temperatures between 50°C and 60°C.[1] Complete decomposition occurs within 3-4 months at room temperature and at +30°C.[6] |
Biosynthesis of Matricin
The biosynthesis of Matricin, a sesquiterpene lactone, is a complex enzymatic process originating from the mevalonate (MVA) pathway.[1] This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10]
Caption: Proposed biosynthetic pathway of Matricin.
The key enzyme, (+)-germacrene A synthase (MrTPS3), converts farnesyl pyrophosphate into (+)-germacrene A.[10] This is followed by a series of oxidation and lactonization steps, catalyzed by a cytochrome P450 enzyme, to form (+)-costunolide.[1] The final steps to Matricin are believed to involve a cyclization to form the guaiane skeleton, two hydroxylation reactions, a hydrogenation, and an acetylation step, though the specific enzymes for these transformations are not yet fully identified.[1][10]
Chemical Reactions and Degradation
Matricin is chemically labile and can undergo several transformations, most notably its conversion to chamazulene. This degradation is particularly relevant during the steam distillation of chamomile flowers to produce essential oil.[1][3]
Caption: Degradation pathway of Matricin to Chamazulene.
Under heat and acidic conditions, Matricin is first converted to chamazulene carboxylic acid, which is a natural profen with anti-inflammatory activity.[1][4] Further heating leads to the decarboxylation of chamazulene carboxylic acid to form the intensely blue-colored chamazulene.[1] This conversion also occurs in artificial gastric fluid, highlighting Matricin's role as a natural prodrug.[4]
Biological Activity and Signaling Pathways
Pre-clinical research has demonstrated that Matricin exhibits anti-inflammatory effects through the modulation of key signaling pathways.[1]
Inhibition of NF-κB Signaling
Matricin has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB) in endothelial cells.[1][2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Matricin's inhibitory effect on the NF-κB signaling pathway.
By inhibiting the IKK complex, Matricin prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB.[11] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory target genes such as ICAM-1, TNF-α, and IL-6.[2]
Modulation of the MEK-JAK2-STAT3 Pathway
Recent studies have also implicated Matricin in the modulation of the MEK-JAK2-STAT3 signaling pathway, which is involved in cell proliferation and differentiation.[1] While the precise mechanism of interaction is still under investigation, it is suggested that Matricin can mitigate inflammation by influencing this pathway.
Caption: Postulated modulation of the MEK-JAK2-STAT3 pathway by Matricin.
Experimental Protocols
Detailed experimental protocols for the extraction, purification, and analysis of Matricin are essential for consistent and reproducible research. The following sections provide generalized methodologies based on common laboratory practices for natural products.
Extraction and Purification Workflow
A typical workflow for obtaining pure Matricin from chamomile flowers involves extraction followed by chromatographic purification.
Caption: Generalized workflow for the extraction and purification of Matricin.
1. Extraction:
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Solvent Extraction: Dried and powdered chamomile flowers are macerated or sonicated with a suitable organic solvent such as methanol or ethanol (e.g., 80:20 methanol:water mixture) at room temperature or slightly elevated temperatures (e.g., 35°C) for a defined period (e.g., 30 minutes, repeated three times).[12]
-
Supercritical Fluid Extraction (SFE): Supercritical CO₂ can be used as a "green" alternative for extraction, often yielding a cleaner extract.[6]
2. Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is typically used to separate the different components.
-
Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing Matricin.
-
Crystallization: The fractions rich in Matricin are pooled, concentrated, and the pure compound is obtained by crystallization.
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.[13]
-
Detection: UV detection at a wavelength of around 254 nm is suitable for Matricin.[14]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of Matricin is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Analysis: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz).[6] 2D NMR experiments such as COSY, HSQC, and HMBC are used for complete structural elucidation.[6]
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is a common technique for the analysis of Matricin.
-
Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[1] Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.
Conclusion
Matricin is a sesquiterpene lactone with significant potential in the field of pharmacology, primarily due to its anti-inflammatory properties. Its chemical lability and role as a prodrug are key characteristics that influence its biological activity. A thorough understanding of its chemical properties, biosynthesis, and interactions with cellular signaling pathways is crucial for researchers and drug development professionals seeking to harness its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for the consistent extraction, purification, and analysis of this promising natural compound. Further research is warranted to fully elucidate the specific molecular targets of Matricin and its metabolites to pave the way for its potential clinical applications.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. ijcrt.org [ijcrt.org]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. CN104490968A - Extracting method of chamomile extract - Google Patents [patents.google.com]
- 5. Mass spectrometry imaging and single-cell transcriptional profiling reveal the tissue-specific regulation of bioactive ingredient biosynthesis in Taxus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Revisited anti-inflammatory activity of matricine in vitro: Comparison with chamazulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. EP0175185B1 - Process for obtaining a preservable chamomile extract rich in active ingredients - Google Patents [patents.google.com]
- 10. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An Approach Based on HPLC-Fingerprint and Chemometrics to Quality Consistency Evaluation of Matricaria chamomilla L. Commercial Samples [frontiersin.org]
- 13. Exploring the Potential of Supercritical Fluid Extraction of Matricaria chamomilla White Ray Florets as a Source of Bioactive (Cosmetic) Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Approach Based on HPLC-Fingerprint and Chemometrics to Quality Consistency Evaluation of Matricaria chamomilla L. Commercial Samples - PMC [pmc.ncbi.nlm.nih.gov]
